molecular formula C24H20N4S B5156144 N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea

N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea

Cat. No. B5156144
M. Wt: 396.5 g/mol
InChI Key: FVTOYTVFTCJODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea (CDPTU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPTU is a thiourea derivative that has been shown to possess antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties and has been found to be effective against a variety of cancer cell lines. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been found to possess antiviral properties and has been shown to be effective against a variety of viruses.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea's antitumor and anti-inflammatory properties. Additionally, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been found to have various biochemical and physiological effects. In animal models, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to reduce tumor growth and metastasis, reduce inflammation, and improve survival rates. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been shown to reduce the replication of various viruses, including HIV, influenza, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea include exploring its efficacy in animal models of various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis to improve its solubility and reduce potential toxicity.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is a chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for further research. The synthesis method of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has some limitations, its advantages make it a cost-effective option for lab experiments. Further research is needed to determine the full potential of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea in treating various diseases.

Synthesis Methods

N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea can be synthesized through a multi-step process involving the reaction of quinoxaline with thiourea. The process involves the reaction of quinoxaline with cyclopropyl isocyanate to form the intermediate 2,3-diphenyl-6-(cyclopropylcarbamoyl)quinoxaline. This intermediate is then reacted with thiourea to form N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea. The synthesis of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been optimized to yield a high purity product.

properties

IUPAC Name

1-cyclopropyl-3-(2,3-diphenylquinoxalin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4S/c29-24(25-18-11-12-18)26-19-13-14-20-21(15-19)28-23(17-9-5-2-6-10-17)22(27-20)16-7-3-1-4-8-16/h1-10,13-15,18H,11-12H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTOYTVFTCJODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea

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